

Angeloylgomisin O: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Angeloylgomisin O

Cat. No.: B593424

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CAS Number: 83864-69-1

Abstract

Angeloylgomisin O, a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Angeloylgomisin O**, focusing on its chemical properties, established biological activities, and mechanisms of action. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their exploration of this promising natural compound. Special emphasis is placed on its roles as a Protein Kinase C delta (PKC δ) inhibitor and its therapeutic potential in inflammatory conditions and kidney fibrosis.

Chemical and Physical Properties

Angeloylgomisin O is a structurally complex natural product. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|-------------------------|
| CAS Number | 83864-69-1 | --INVALID-LINK-- |
| Molecular Formula | C ₂₈ H ₃₄ O ₈ | --INVALID-LINK-- |
| Molecular Weight | 498.56 g/mol | --INVALID-LINK-- |
| Appearance | Solid | MedChemExpress |
| SMILES | <chem>C/C=C(C)/C(=O)O[C@H]1--INVALID-LINK--OC)OC)OC)OC)OCO3)C">C@HC</chem> | MedChemExpress |
| Natural Source | Schisandra rubriflora, Schisandra chinensis | MedChemExpress, MOLNOVA |

Biological Activities and Mechanism of Action

Angeloylgomisin O has demonstrated significant anti-inflammatory and hypoglycemic properties. A key aspect of its mechanism of action is the specific inhibition of Protein Kinase C delta (PKC δ), a serine/threonine kinase involved in a multitude of cellular processes, including apoptosis, proliferation, and inflammation.

Anti-inflammatory Activity

The anti-inflammatory effects of **Angeloylgomisin O** are attributed to its ability to modulate key inflammatory signaling pathways. By inhibiting PKC δ , it can interfere with the downstream activation of transcription factors such as NF- κ B, which is a central regulator of the inflammatory response. The inhibition of the NF- κ B pathway leads to a reduction in the expression of pro-inflammatory cytokines and mediators.

Role in Kidney Fibrosis

Angeloylgomisin O has shown potential in the amelioration of kidney fibrosis. The progression of renal fibrosis is often driven by the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF- β). PKC δ is implicated in the TGF- β signaling cascade, and its inhibition by

Angeloylgomisin O can disrupt the downstream signaling events that lead to the accumulation of extracellular matrix proteins, a hallmark of fibrosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of **Angeloylgomisin O**'s biological activities.

In Vitro PKC δ Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of **Angeloylgomisin O** against PKC δ .

Materials:

- Recombinant human PKC δ enzyme
- PKC substrate peptide (e.g., Myelin Basic Protein)
- ATP, [γ - 32 P]ATP
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- **Angeloylgomisin O** stock solution (in DMSO)
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Angeloylgomisin O** in kinase reaction buffer.
- In a microcentrifuge tube, combine the recombinant PKC δ enzyme, the substrate peptide, and the diluted **Angeloylgomisin O** or vehicle control (DMSO).
- Initiate the kinase reaction by adding ATP and a tracer amount of [γ - 32 P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of **Angeloylgomisin O** and determine the IC_{50} value.

Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

This in vivo protocol is used to evaluate the anti-fibrotic effects of **Angeloylgomisin O** in a rodent model.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Animals:

- Male C57BL/6 mice (8-10 weeks old)[\[1\]](#)

Procedure:

- Anesthetize the mice using an appropriate anesthetic agent.
- Make a midline abdominal incision to expose the left kidney and ureter.
- Ligate the left ureter at two points using surgical silk.[\[2\]](#)[\[4\]](#)
- For the sham-operated group, the ureter is mobilized but not ligated.
- Close the abdominal incision in layers.
- Administer **Angeloylgomisin O** (dissolved in a suitable vehicle) to the treatment group via a specified route (e.g., oral gavage) at a predetermined dose and frequency. The control group receives the vehicle alone.
- After a defined period (e.g., 7 or 14 days), euthanize the mice and harvest the kidneys.[\[1\]](#)

- Process the kidney tissue for histological and biochemical analysis.

Immunohistochemistry for Collagen I in Kidney Tissue

This protocol is for the visualization and quantification of collagen deposition in kidney sections from the UUO model.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Paraffin-embedded kidney sections
- Primary antibody against Collagen I
- Biotinylated secondary antibody
- Avidin-biotin-peroxidase complex (ABC) reagent
- DAB substrate kit
- Hematoxylin for counterstaining

Procedure:

- Deparaffinize and rehydrate the kidney sections.[\[7\]](#)
- Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval).[\[6\]](#)
- Block endogenous peroxidase activity.
- Block non-specific binding sites with a blocking serum.
- Incubate the sections with the primary anti-Collagen I antibody overnight at 4°C.[\[7\]](#)
- Wash the sections and incubate with the biotinylated secondary antibody.
- Wash and incubate with the ABC reagent.
- Develop the color with the DAB substrate.

- Counterstain with hematoxylin.[\[6\]](#)
- Dehydrate, clear, and mount the sections.
- Quantify the collagen deposition using image analysis software.

NF- κ B Luciferase Reporter Assay

This cell-based assay is used to assess the inhibitory effect of **Angeloylgomisin O** on the NF- κ B signaling pathway.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- HEK293 cells (or other suitable cell line)
- NF- κ B luciferase reporter plasmid
- Control plasmid (e.g., Renilla luciferase) for normalization
- Transfection reagent
- TNF- α (or other NF- κ B activator)
- **Angeloylgomisin O** stock solution (in DMSO)
- Luciferase assay reagent

Procedure:

- Co-transfect the cells with the NF- κ B luciferase reporter plasmid and the control plasmid.
- Plate the transfected cells in a 96-well plate and allow them to adhere.
- Pre-treat the cells with various concentrations of **Angeloylgomisin O** for a specified time (e.g., 1 hour).
- Stimulate the cells with TNF- α to activate the NF- κ B pathway.
- After an appropriate incubation period (e.g., 6-24 hours), lyse the cells.[\[11\]](#)

- Measure the firefly and Renilla luciferase activities using a luminometer.
- Normalize the firefly luciferase activity to the Renilla luciferase activity.
- Calculate the percentage of inhibition of NF- κ B activity by **Angeloylgomisin O**.

Western Blot for Phosphorylated PKC δ

This protocol is for detecting the phosphorylation status of PKC δ in cell lysates as an indicator of its activation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Cell lysates
- Primary antibody against phosphorylated PKC δ (p-PKC δ)
- Primary antibody against total PKC δ
- HRP-conjugated secondary antibody
- SDS-PAGE gels
- PVDF membrane
- Chemiluminescent substrate

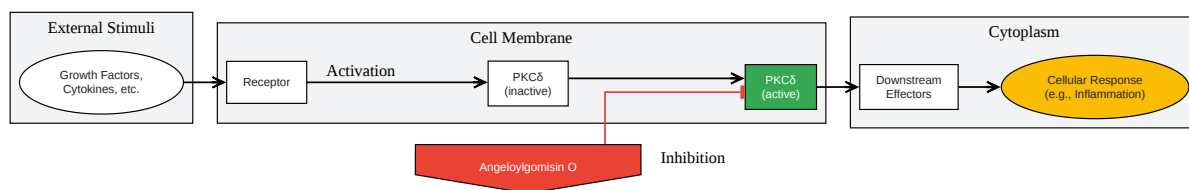
Procedure:

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[\[14\]](#)
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with the primary antibody against p-PKC δ overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.

- Strip the membrane and re-probe with the antibody against total PKC δ for normalization.

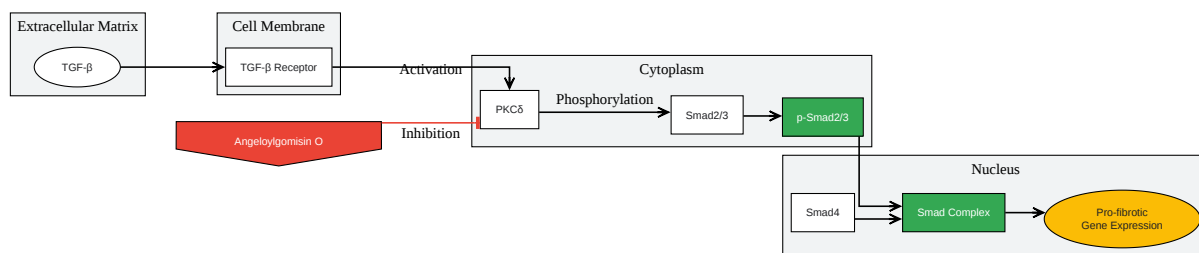
Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Angeloylgomisin O**.



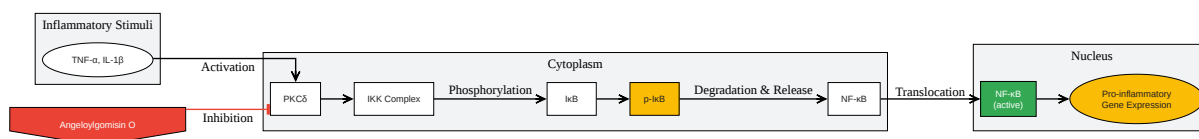
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Caption: Inhibition of PKC δ signaling by **Angeloylgomisin O**.



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Caption: **Angeloylgomisin O**'s role in the TGF- β pathway in renal fibrosis.



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Caption: Modulation of the NF- κ B inflammatory pathway by **Angeloylgomisin O**.

Conclusion

Angeloylgomisin O presents a compelling profile as a bioactive natural product with significant therapeutic potential. Its well-defined mechanism of action as a PKC δ inhibitor provides a solid foundation for its further investigation in inflammatory diseases and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and development efforts focused on harnessing the therapeutic benefits of **Angeloylgomisin O**.

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References

- 1. gubra.dk [gubra.dk]
- 2. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 3. jove.com [jove.com]

- 4. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunohistochemical microquantitation method for type I collagen in kidney histological section of the rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry Protocol for Collagen I Antibody (NB600-450): Novus Biologicals [novusbio.com]
- 7. Immunohistochemistry of Kidney α -SMA, Collagen 1, and Collagen 3, in A Novel Mouse Model of Reno-cardiac Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. promega.es [promega.es]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Monitor NF- κ B activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. 2.10. Phospho-PKC Substrate Western Blot [bio-protocol.org]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
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